(s)-4-Methylcyclohex-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 4-methyl-, (4S)- is an organic compound with the molecular formula C7H10O It is a derivative of cyclohexenone, characterized by the presence of a methyl group at the 4th position and a double bond between the 2nd and 3rd carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the preparation of 2-Cyclohexen-1-one, 4-methyl-, (4S)-. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another approach is the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, 2-Cyclohexen-1-one, 4-methyl-, (4S)- can be produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 4-methyl-, (4S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into cyclohexanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Organocopper reagents and Grignard reagents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyclohexanol derivatives, carboxylic acids, and substituted cyclohexenones .
Scientific Research Applications
2-Cyclohexen-1-one, 4-methyl-, (4S)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 4-methyl-, (4S)- involves its ability to act as an electrophile in various chemical reactions. The compound’s carbonyl group is highly reactive, allowing it to participate in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one: A parent compound with similar reactivity but lacking the methyl group at the 4th position.
4,4-Dimethyl-2-cyclohexen-1-one: A derivative with two methyl groups at the 4th position, affecting its steric and electronic properties.
2-Cyclohexen-1-ol: An alcohol derivative with different reactivity due to the presence of a hydroxyl group.
Uniqueness
2-Cyclohexen-1-one, 4-methyl-, (4S)- is unique due to the presence of the methyl group at the 4th position, which influences its reactivity and steric properties. This makes it a valuable compound in the synthesis of complex molecules and in various industrial applications .
Properties
Molecular Formula |
C7H10O |
---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(4S)-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O/c1-6-2-4-7(8)5-3-6/h2,4,6H,3,5H2,1H3/t6-/m1/s1 |
InChI Key |
RKSNPTXBQXBXDJ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H]1CCC(=O)C=C1 |
Canonical SMILES |
CC1CCC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.